molecular formula C22H20N2O3S B2915890 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888410-36-4

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2915890
CAS No.: 888410-36-4
M. Wt: 392.47
InChI Key: UTSQLLMSBNEKMX-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, a thiazole ring, and a tetrahydronaphthalene moiety

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

It’s worth noting that compounds with similar structures have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with the benzodioxin intermediate under basic conditions.

    Coupling with tetrahydronaphthalene-2-carboxylic acid: The final step involves coupling the thiazole intermediate with tetrahydronaphthalene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, including anti-inflammatory, antibacterial, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-benzamide
  • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-naphthamide

Uniqueness

Compared to similar compounds, N-[4-(2,3-d

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-21(17-6-5-14-3-1-2-4-15(14)11-17)24-22-23-18(13-28-22)16-7-8-19-20(12-16)27-10-9-26-19/h5-8,11-13H,1-4,9-10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSQLLMSBNEKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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